Cyclopropaneethanol, 2-methylene-
Description
Overview of Cyclopropane (B1198618) Ring Systems in Organic Chemistry
Cyclopropane rings are the smallest cycloalkanes, characterized by their triangular structure with internal bond angles of 60 degrees. This significant deviation from the ideal tetrahedral bond angle of 109.5° results in substantial angle strain, approximately 27 kcal/mol. masterorganicchemistry.com This high ring strain is a defining feature of cyclopropanes, rendering them more reactive than their acyclic or larger-ring counterparts. masterorganicchemistry.com They can be readily synthesized through addition reactions to alkenes. masterorganicchemistry.com
Historically, one of the earliest methods for forming cyclopropanes involved the reaction of diazomethane (B1218177) with an alkene in the presence of light to generate a methylene (B1212753) carbene, which then adds to the double bond. masterorganicchemistry.com However, this method has limitations due to the high reactivity and toxicity of diazomethane. masterorganicchemistry.com Modern synthetic methods offer more control and versatility. These include the Simmons-Smith reaction, which uses a carbenoid, and various transition-metal-catalyzed cyclopropanations. organic-chemistry.org For instance, rhodium(II) catalysts are effective in decomposing diazo compounds to form carbenes that react with olefins to produce cyclopropanes with high yields and stereoselectivity. organic-chemistry.org
The unique electronic nature of the cyclopropane ring, often described as having "p-character" in its C-C bonds, allows it to participate in a variety of chemical transformations. These reactions often involve ring-opening, driven by the release of ring strain, leading to the formation of more stable acyclic or larger ring systems. The reactivity and synthetic utility of cyclopropanes have made them valuable building blocks in organic synthesis.
Significance of Methylene-Substituted Cyclopropanes in Contemporary Chemical Science
Methylene-substituted cyclopropanes, such as methylenecyclopropane (B1220202), are a notable class of compounds due to their combined features of a strained ring and an exocyclic double bond. wikipedia.org This combination imparts a high degree of reactivity, making them versatile reagents in organic synthesis. wikipedia.org Methylenecyclopropane itself is a colorless, easily condensed gas. wikipedia.org
The synthesis of methylenecyclopropanes can be achieved through intramolecular cyclization reactions. For example, treating methallyl chloride with a strong base like sodium amide can produce methylenecyclopropane. wikipedia.org
In the presence of metal catalysts, methylene-substituted cyclopropanes undergo a variety of transformations. A key reaction is the vinylcyclopropane (B126155) rearrangement, where they can isomerize to form cyclobutenes, a type of ring expansion reaction. wikipedia.org They are also known to participate in trimethylenemethane cycloaddition reactions, further highlighting their utility in constructing more complex molecular architectures. wikipedia.org The addition of a methylene group across a carbon-carbon double bond is a fundamental process in creating these structures, a transformation often referred to as cyclopropanation. wikipedia.org
The reactivity of methylene-substituted cyclopropanes makes them valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmacologically active compounds.
Structural Elucidation Challenges and Considerations for Cyclopropaneethanol, 2-methylene-
The structural elucidation of complex molecules like Cyclopropaneethanol, 2-methylene- relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ontosight.ai However, the specific structural features of this compound present unique challenges.
The presence of stereocenters in substituted cyclopropane rings necessitates careful stereochemical analysis. ontosight.ai For Cyclopropaneethanol, 2-methylene-, the substitution pattern on the cyclopropane ring can lead to cis/trans isomerism, which must be distinguished. The "(1S,3S)" notation in related complex cyclopropane derivatives indicates the specific configuration at the stereocenters of the cyclopropane ring, while "(Z)" or "(E)" specifies the geometry of any double bonds in side chains. ontosight.ai
Key challenges in the structural elucidation of Cyclopropaneethanol, 2-methylene- include:
Complexity of NMR Spectra: The protons on the cyclopropane ring often exhibit complex splitting patterns due to their rigid arrangement and distinct magnetic environments. The coupling constants between these protons are crucial for determining their relative stereochemistry.
Determining Stereochemistry: Assigning the absolute and relative stereochemistry of the substituents on the cyclopropane ring can be difficult and may require advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or comparison with computationally predicted spectra.
Potential for Rearrangements: The high reactivity of the methylene cyclopropane moiety can lead to rearrangements during analysis, especially under certain conditions (e.g., in the mass spectrometer), complicating data interpretation. catalysis.blog
Distinguishing Isomers: Closely related isomers of Cyclopropaneethanol, 2-methylene- may have very similar spectroscopic data, making unambiguous identification challenging. For instance, the position of the double bond (exocyclic vs. endocyclic) can significantly alter the chemical properties but might only lead to subtle spectroscopic differences.
Achieving atomic-level resolution and understanding the dynamic nature of such molecules under different conditions are persistent challenges in structural elucidation. catalysis.blog
Structure
2D Structure
3D Structure
Properties
CAS No. |
120477-28-3 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(2-methylidenecyclopropyl)ethanol |
InChI |
InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2 |
InChI Key |
QZSFWNJLYWGUQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopropaneethanol, 2 Methylene and Analogous Structures
Classic and Modern Cyclopropanation Strategies
The construction of the cyclopropane (B1198618) ring is achieved through various methods, primarily involving the addition of a one-carbon unit to an alkene. These strategies have evolved from stoichiometric reactions to highly selective catalytic processes.
Carbenes and carbenoids are key reactive intermediates for cyclopropanation. A carbenoid is a metal-bound carbene-like species that offers greater stability and selectivity compared to a free carbene.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.org The reaction employs an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. wikipedia.orgorganicchemistrytutor.com The reaction proceeds in a concerted fashion, meaning the configuration of the double bond is retained in the product. wikipedia.orgorganicchemistrytutor.comyoutube.com
For allylic alcohols like the precursor to 2-methylenecyclopropaneethanol, the resident hydroxyl group plays a crucial directing role. It coordinates to the zinc carbenoid, delivering the methylene (B1212753) group to the same face of the double bond, a phenomenon known as syn-selectivity. organic-chemistry.orgwikipedia.orgwiley-vch.de This chelation control results in high diastereoselectivity. wiley-vch.de The proposed "butterfly-type" transition state illustrates this interaction, where the substrate, alkene, and zinc carbenoid are precisely oriented. youtube.comwikipedia.orgmdpi.com
Several mechanistic variants have been developed to improve the reaction's scope and efficiency:
Furukawa Modification: This variant utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane. mdpi.com The use of Et₂Zn, a soluble reagent, allows for the homogeneous generation of the active carbenoid, leading to more reliable and often faster reactions compared to the heterogeneous zinc-copper couple. wikipedia.orgnih.gov
Charette Modification: This approach expands the range of carbenoid precursors beyond diiodomethane to include aryldiazo compounds. wikipedia.org This can be advantageous when working with substrates that are sensitive to the conditions of the traditional Simmons-Smith reaction. wikipedia.org
The Simmons-Smith reaction is a primary example of a dihalomethane-based cyclopropanation. The core of this method is the generation of a zinc carbenoid from a dihalomethane and zinc metal. organicchemistrytutor.comorganic-chemistry.org While diiodomethane is the classic reagent, its high cost has prompted the development of more economical alternatives. wikipedia.org Dibromomethane (B42720) (CH₂Br₂) is a common substitute, often used in transition metal-catalyzed versions of the reaction. rsc.org
The general process involves the oxidative addition of the zinc metal into the carbon-halogen bond of the dihalomethane to form an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI). wikipedia.org This species then acts as the methylene-transfer agent to the alkene. The reactivity and selectivity of these reagents can be fine-tuned by altering the halogen atoms or by using additives that modify the zinc center. organic-chemistry.org
The introduction of transition metal catalysts has revolutionized cyclopropanation, enabling new modes of reactivity and selectivity that are not achievable with traditional methods.
Cobalt complexes, particularly those bearing pyridine-diimine (PDI) ligands, have emerged as robust catalysts for Simmons-Smith-type reactions. nih.govrsc.org These catalysts effectively utilize more accessible reagents like dibromomethane and zinc. rsc.orgrsc.org A key advantage of the cobalt-catalyzed system is its remarkable regioselectivity, which is governed by sterics rather than the electronic effects or directing groups that dominate the classic Simmons-Smith reaction. nih.govrsc.org This allows for the selective cyclopropanation of the least-substituted double bond in polyene substrates. nih.gov Mechanistic studies suggest the involvement of a bimetallic carbenoid species containing both cobalt and zinc as the active methylene-transfer agent. rsc.orgrsc.org
The observed selectivity provides a predictable framework for synthesizing complex molecules.
Table 1: Regioselectivity of Cobalt-Catalyzed Cyclopropanation Based on Alkene Substitution
| Substitution Pattern | Reactivity |
|---|---|
| Monosubstituted | Highest |
| 1,1-Disubstituted | High |
| (Z)-1,2-Disubstituted | Moderate |
| (E)-1,2-Disubstituted | Low |
| Trisubstituted | Lowest |
This table summarizes the general trend in reactivity based on steric hindrance for cobalt-catalyzed cyclopropanation. nih.govrsc.org
For the synthesis of chiral cyclopropanes, asymmetric catalysis is essential. Chromium-based catalytic systems have been developed for the asymmetric cyclopropanation of alkenes. researchgate.net One successful approach utilizes a chiral pyridine-oxazoline (pyox) ligand in combination with a chromium catalyst. researchgate.net This system can effectively catalyze the reaction between aryl alkenes and aryl dichloromethanes to produce functionalized chiral cyclopropanes with excellent levels of diastereoselectivity and good enantioselectivity. researchgate.net While demonstrated for aryl alkenes, this strategy represents an advanced methodology for creating enantiomerically enriched cyclopropane structures analogous to the target compound through the catalytic transfer of a substituted carbene unit.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula/Type |
|---|---|
| Cyclopropaneethanol, 2-methylene- | C₆H₁₀O |
| Diiodomethane | CH₂I₂ |
| Dibromomethane | CH₂Br₂ |
| Dichloroiodomethane | ClCH₂I |
| Diethylzinc | Et₂Zn |
| (Iodomethyl)zinc iodide | ICH₂ZnI |
| Pyridine-oxazoline | Chiral Ligand |
Electrocatalytic Dehydrogenative Annulation for Cyclopropane Synthesis
A modern and efficient approach to synthesizing cyclopropanes involves electrocatalytic intermolecular dehydrogenative annulation. This method allows for the construction of the cyclopropane ring from readily available and inexpensive starting materials, such as active methylene compounds and arylalkenes. sciopen.com The process is notable for its avoidance of chemical oxidants, presenting a greener alternative to traditional synthetic routes. sciopen.com
In a typical setup, an undivided cell equipped with a graphite (B72142) felt anode and a platinum plate cathode is used. chemistryviews.org The reaction is facilitated by a catalytic amount of ferrocene, which acts as a mediator, and an electrolyte like tetraethylammonium (B1195904) iodide (Et4NI) in a solvent mixture. chemistryviews.org This electrochemical approach demonstrates high functional group compatibility and has been successfully applied to the late-stage cyclopropanation of complex molecules and drug derivatives. nih.gov Mechanistic studies suggest that the process involves the ferrocene-mediated generation of carbon-centered radicals from the active methylene compounds. chemistryviews.orgnih.gov This strategy is effective for a broad scope of unactivated alkenes, yielding the desired cyclopropane products in moderate to high yields. chemistryviews.org
Table 1: Key Features of Electrocatalytic Cyclopropanation
| Feature | Description | Source(s) |
|---|---|---|
| Methodology | Intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes. | sciopen.com |
| Key Advantage | Avoids the use of chemical oxidants, offering a more sustainable process. | sciopen.com |
| Catalysis | Ferrocene is used as a catalytic mediator. | chemistryviews.orgnih.gov |
| Cell Setup | Typically involves an undivided cell with a graphite felt anode and a platinum plate cathode. | chemistryviews.org |
| Substrate Scope | Broad, including unactivated alkenes and various active methylene compounds. | chemistryviews.orgnih.gov |
| Applications | Useful for late-stage functionalization of complex molecules. | nih.gov |
Annulation and Ring-Forming Reactions yielding Methylene Cyclopropane Derivatives
A novel and efficient method for constructing methylene cyclopropane-fused heterocycles is the sequential [4+2] and [1+2] annulation reaction. nih.gov This base-promoted transformation utilizes 2-hydroxychalcones or 2-tosylaminochalcones and prop-2-ynylsulfonium salts to produce methylene cyclopropane fused chromenes or dihydroquinolines in moderate to good yields. nih.gov
The ingenuity of this method lies in the dual role of the prop-2-ynylsulfonium salts, which function as both a C2 synthon in the initial [4+2] cycloaddition and a C1 synthon in the subsequent intramolecular [1+2] cyclization. nih.gov The reaction demonstrates a wide substrate scope, excellent regioselectivity, and tolerance for various functional groups. nih.gov This tandem process provides a direct route to complex molecular architectures incorporating the methylene cyclopropane moiety. nih.gov
Table 2: Characteristics of Sequential [4+2]/[1+2] Annulation
| Characteristic | Details | Source |
|---|---|---|
| Reaction Type | Base-promoted sequential [4+2] and [1+2] annulation. | nih.gov |
| Reactants | 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts. | nih.gov |
| Products | Methylene cyclopropane fused dihydroquinolines or chromenes. | nih.gov |
| Key Reagent Role | Prop-2-ynylsulfonium salts act as both C2 and C1 synthons. | nih.gov |
| Advantages | Wide substrate scope, good functional group tolerance, and excellent regioselectivity. | nih.gov |
Targeted Synthesis of Specific Cyclopropaneethanol, 2-methylene- Precursors and Analogs
A significant class of Cyclopropaneethanol, 2-methylene- analogs are the exomethylene cyclopropyl (B3062369) nucleosides, which have been synthesized as potential antiviral agents. nih.govnih.govtandfonline.com The common synthetic strategy for these compounds begins with Feist's acid. tandfonline.comtandfonline.com
The synthesis pathway involves several key steps:
Esterification: Feist's acid is first treated with methanol (B129727) and a catalytic amount of sulfuric acid to yield the corresponding diester. tandfonline.comtandfonline.com
Reduction: The diester is then reduced to a diol using a reducing agent like lithium aluminum hydride. tandfonline.comtandfonline.com
Selective Protection: One of the primary alcohol groups of the diol is selectively protected, often using a sterically bulky silyl (B83357) group such as tert-butyldiphenylsilyl (TBDPS). tandfonline.com
Activation: The remaining free primary alcohol is activated for nucleophilic substitution, typically by converting it into a tosylate. tandfonline.comtandfonline.com
Coupling: This key tosylate intermediate is then coupled with various purine (B94841) or pyrimidine (B1678525) bases via an SN2 type reaction to form the protected nucleoside analogs. nih.govtandfonline.comtandfonline.com
Deprotection: The final step involves the removal of the protecting group to yield the target exomethylene cyclopropyl nucleosides. tandfonline.com
This synthetic route has been successfully employed to create a series of novel purine and pyrimidine cyclopropyl nucleosides. nih.govnih.govtandfonline.com
Table 3: Synthetic Scheme for Exomethylene Cyclopropyl Nucleosides
| Step | Reagents and Conditions | Purpose | Source(s) |
|---|---|---|---|
| 1. Esterification | Methanol, cat. H₂SO₄ | Conversion of Feist's acid to a diester. | tandfonline.comtandfonline.com |
| 2. Reduction | Lithium aluminum hydride (LAH), ether | Reduction of the diester to a diol. | tandfonline.comtandfonline.com |
| 3. Protection | TBDPSCl, imidazole | Selective protection of one primary alcohol. | tandfonline.com |
| 4. Activation | p-TsCl, DMAP | Conversion of the free alcohol to a tosylate leaving group. | tandfonline.comtandfonline.com |
| 5. Coupling | Purine/pyrimidine base, K₂CO₃, 18-crown-6 | SN2 displacement of the tosylate to form the C-N bond. | nih.govtandfonline.comtandfonline.com |
| 6. Deprotection | n-Bu₄NF, THF | Removal of the silyl protecting group. | tandfonline.com |
Mechanistic Investigations and Reactivity of Cyclopropaneethanol, 2 Methylene Derivatives
Reaction Pathways in Cyclopropane (B1198618) Formation
The synthesis of the cyclopropane ring is a cornerstone of organic chemistry, with various methods developed to achieve this transformation. The specific case of 2-methylenecyclopropanes involves the reaction of a carbene or carbenoid with an allene (B1206475). The mechanistic details of this addition are crucial for controlling the stereochemistry and yield of the desired product.
Concerted versus Stepwise Mechanisms in Carbene Additions
The addition of a carbene to an alkene can proceed through two primary mechanistic pathways: a concerted or a stepwise mechanism. The nature of the carbene, specifically its spin state (singlet or triplet), dictates the operative pathway. libretexts.orgchemtube3d.comstackexchange.com
Singlet Carbenes: A singlet carbene possesses a pair of non-bonding electrons in the same orbital and an empty p-orbital. libretexts.orgyoutube.com This electronic configuration allows for a concerted [1+2] cycloaddition reaction where the carbene adds to the alkene in a single, stereospecific step. stackexchange.comfiveable.me The stereochemistry of the alkene is retained in the resulting cyclopropane product. libretexts.orgyoutube.com For the synthesis of 2-methylenecyclopropane derivatives, this means that the geometry of the starting allene would be reflected in the product.
Triplet Carbenes: In contrast, a triplet carbene has two unpaired electrons in different orbitals. chemtube3d.comstackexchange.com Its reaction with an alkene is a non-stereospecific, two-step process. chemtube3d.comyoutube.com The initial step involves the formation of a diradical intermediate. This intermediate has a sufficient lifetime for bond rotation to occur, leading to a mixture of stereoisomeric products. chemtube3d.comstackexchange.com
The choice of carbene precursor and reaction conditions is therefore critical in directing the reaction towards a desired stereochemical outcome.
Redox Chemistry in Catalytic Cyclopropanation
Transition metal-catalyzed cyclopropanation reactions offer a powerful alternative to traditional methods, often providing higher efficiency and selectivity. nih.govnih.gov A key aspect of many of these catalytic cycles is the involvement of redox processes. nih.gov
In these systems, a low-valent transition metal can activate a carbene precursor, such as a gem-dihaloalkane, through oxidative addition. nih.gov This generates a metal-carbene or carbenoid intermediate. This intermediate then transfers the carbene fragment to an alkene, forming the cyclopropane ring. The catalytic cycle is completed by a two-electron reduction of the metal complex. nih.gov
The use of transition metals like cobalt, nickel, and ruthenium has been instrumental in developing efficient cyclopropanation reactions. researchgate.netresearchgate.netdiva-portal.org For instance, cobalt catalysts can be used with gem-dichloroalkanes to generate nonstabilized carbenes for asymmetric cyclopropanation. researchgate.net Similarly, nickel-based catalysts have been employed in reductive cyclopropanation reactions using dihalomethanes as the methylene (B1212753) source. researchgate.net The electronic and steric properties of the ligands attached to the metal center can be fine-tuned to control the stereoselectivity of the reaction. nih.gov
| Catalyst System | Carbene Precursor | Alkene Substrate | Key Features |
| Cobalt-based | gem-dichloroalkanes | Alkenes | Forms cationic carbenoid species; high enantioselectivity. researchgate.net |
| Nickel-PyBox | Dichloromethane | Electron-deficient alkenes | Promotes nucleophilic cyclopropanation. researchgate.net |
| Ruthenium-Pheox | Diazoacetates | Styrenes, aliphatic olefins | Slower dimerization of the carbene precursor enhances selectivity. diva-portal.org |
Ring-Opening and Rearrangement Chemistry of Cyclopropane Systems
The significant ring strain in cyclopropanes makes them susceptible to ring-opening and rearrangement reactions, which can be initiated thermally, catalytically, or photochemically. These reactions provide pathways to more complex molecular architectures.
Thermal and Catalytic Ring-Opening Reactions
The presence of the exocyclic double bond and the strained cyclopropane ring in 2-methylene- or alkylidenecyclopropanyl ketones makes them versatile substrates for selective ring-opening cycloisomerization reactions. nih.gov Depending on the catalyst and reaction conditions, different heterocyclic products can be obtained. nih.gov
For example, using catalysts like PdCl₂(CH₃CN)₂ or Pd(PPh₃)₄, these compounds can be converted into various substituted furans and pyrans. nih.gov The regioselectivity of the C-C bond cleavage in the cyclopropane ring can be controlled by the choice of catalyst and the nature of the substituents on the cyclopropane ring. nih.gov These transformations likely proceed through mechanisms involving halometalation of the double bond, oxidative addition of a C-C bond to the metal center, or nucleophilic attack on the cyclopropane ring. nih.gov
Cyclopropylidene Insertion Reactions
Cyclopropylidenes, which are carbenes derived from cyclopropanes, can undergo intramolecular insertion reactions into C-H bonds. youtube.comelectronicsandbooks.com This type of reaction is a powerful tool for constructing bicyclic systems. electronicsandbooks.com For instance, the reaction of gem-dibromocyclopropanes with methyllithium (B1224462) can generate a carbenoid intermediate that inserts into an adjacent C-H bond, leading to the formation of bicyclo[3.1.0]hexane systems. electronicsandbooks.com The ease of insertion into C-H bonds often follows the order: tertiary > secondary > primary. electronicsandbooks.com
Functional Group Transformations on the Ethanol (B145695) and Methylene Moieties
The "Cyclopropaneethanol, 2-methylene-" scaffold possesses two key functional groups that can be readily modified: the primary alcohol of the ethanol moiety and the exocyclic double bond of the methylene group. These transformations allow for the diversification of the core structure and the introduction of new chemical properties.
Standard organic transformations can be applied to the hydroxyl group. For instance, it can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. rsc.org The development of DNA-compatible oxidation methods, such as using K₂RuO₄, highlights the potential for these transformations in the context of creating chemical libraries for drug discovery. rsc.org The alcohol can also be converted into a better leaving group, such as a tosylate, to facilitate substitution or elimination reactions. youtube.com
Advanced Spectroscopic and Structural Characterization of Cyclopropaneethanol, 2 Methylene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
There is no specific Nuclear Magnetic Resonance (NMR) spectroscopy data available in the reviewed scientific literature for the stereochemical assignment of Cyclopropaneethanol, 2-methylene-.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Detailed mass spectrometry (MS) data, including molecular fingerprinting and fragmentation analysis for Cyclopropaneethanol, 2-methylene-, is not available in the surveyed scientific databases and literature.
X-ray Diffraction Analysis in Definitive Structural Determination of Derivatives
No studies utilizing X-ray diffraction for the definitive structural determination of derivatives of Cyclopropaneethanol, 2-methylene- were found in the course of this research.
Computational and Theoretical Chemistry Studies of Cyclopropaneethanol, 2 Methylene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had research been conducted on Cyclopropaneethanol, 2-methylene-, DFT calculations would provide critical insights into its fundamental properties.
Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-31G* or cc-pVTZ) to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. From the optimized structure, a variety of electronic properties can be calculated.
Hypothetical Data Table: Calculated Electronic Properties of Cyclopropaneethanol, 2-methylene-
| Property | Calculated Value | Units |
| Ground State Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Mulliken Atomic Charges | Data not available | e |
Furthermore, DFT is instrumental in calculating the energies of reactants, products, and transition states for chemical reactions. This allows for the determination of reaction enthalpies (ΔH) and activation energies (Ea), which are crucial for understanding reaction feasibility and kinetics. For instance, the energy changes associated with the dehydration or oxidation of the ethanol (B145695) side chain could be thoroughly investigated.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like Cyclopropaneethanol, 2-methylene-, MD simulations are essential for exploring its conformational landscape.
An MD simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum, water, or other solvent) and solving Newton's equations of motion for the system. This would generate a trajectory of atomic positions and velocities, revealing how the molecule moves, flexes, and rotates.
Analysis of this trajectory would identify the most stable conformers—different spatial arrangements of the molecule resulting from rotation around single bonds. The relative populations and energies of these conformers, as well as the energy barriers for interconversion between them, could be determined. This is particularly relevant for understanding how the ethanol side chain orients itself relative to the strained cyclopropane (B1198618) ring.
Hypothetical Data Table: Conformational Analysis of Cyclopropaneethanol, 2-methylene-
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
| Conformer A | Data not available | Data not available | Data not available |
| Conformer B | Data not available | Data not available | Data not available |
| Conformer C | Data not available | Data not available | Data not available |
Quantum Chemical Approaches to Reaction Mechanism Prediction
Quantum chemical methods, including DFT, are pivotal in elucidating reaction mechanisms. For Cyclopropaneethanol, 2-methylene-, these approaches could predict how the molecule behaves in various chemical transformations.
For example, theoretical chemists could model the ring-opening reactions of the methylenecyclopropane (B1220202) group, which are often of synthetic interest. By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products.
The intrinsic reaction coordinate (IRC) method can then be used to confirm that a given transition state correctly connects the desired reactant and product. These calculations provide a step-by-step molecular movie of the reaction, revealing the precise sequence of bond-breaking and bond-forming events. Such studies are invaluable for rationalizing experimental observations and for designing new chemical reactions.
Research Applications and Emerging Areas for Cyclopropaneethanol, 2 Methylene Chemistry
Role in Biomass Conversion and Sustainable Chemical Production
The conversion of biomass into valuable chemicals is a cornerstone of developing a sustainable chemical industry. Thermochemical processes like pyrolysis are key in breaking down complex biopolymers into smaller, more functionalized molecules.
The catalytic fast pyrolysis of biomass is a promising technology for producing renewable fuels and chemicals. mdpi.com This process involves rapidly heating biomass in the absence of oxygen to produce a complex mixture of condensable organic compounds and water known as bio-oil, along with char and non-condensable gases. tno.nlnrel.gov The composition of bio-oil is highly dependent on the biomass feedstock (such as cellulose, hemicellulose, and lignin) and the pyrolysis conditions. researchgate.net
While a wide array of compounds are identified in bio-oil, including acids, alcohols, aldehydes, ketones, and phenolics, the presence of "Cyclopropaneethanol, 2-methylene-" is not explicitly documented in the provided search results. The pyrolysis of major biomass components like cellulose, hemicellulose, and lignin (B12514952) proceeds through complex reaction pathways, leading to a diverse range of volatile products. researchgate.netresearchgate.net The formation of a specific, functionalized cyclopropane (B1198618) derivative like "Cyclopropaneethanol, 2-methylene-" would likely be a minor product, if formed at all, and its detection would require highly sensitive and targeted analytical methods.
Contributions to Food Science and Fermentation Technology
The aroma profiles of fermented foods and beverages are critical to their consumer acceptability and are composed of a complex mixture of volatile organic compounds (VOCs) produced by microbial metabolism.
Fermentation is a key process for developing the characteristic flavors and aromas of many food products. nih.govnih.gov The volatile compounds responsible for these sensory attributes belong to various chemical classes, including esters, higher alcohols, aldehydes, ketones, and acids. mdpi.comnih.govresearchgate.net The specific profile of these VOCs is influenced by the raw materials, the microorganisms involved (e.g., Lactobacillus, Saccharomyces), and the fermentation conditions. mdpi.comnih.gov
Extensive studies on the volatile composition of fermented products such as milk, soybeans (douchi), and peppers have identified hundreds of aroma-active compounds. nih.govnih.govmdpi.com However, "Cyclopropaneethanol, 2-methylene-" has not been identified as a volatile aroma compound in these studies. This suggests that it is not a common metabolite in the fermentation pathways of the microorganisms typically used in the food industry or that its concentration is below the detection limits of standard analytical techniques.
Advanced Materials and Polymer Science
The unique strained ring structure of cyclopropane and the reactivity of the methylene (B1212753) group make molecules containing these functionalities interesting candidates for the synthesis of novel polymers with unique properties.
The incorporation of cyclopropane units into polymer backbones can lead to materials with interesting optical and thermal properties. The synthesis of polymers containing methylene-cyclopropane units often involves radical ring-opening polymerization, which can introduce functional groups into the polymer backbone and potentially reduce volume shrinkage during polymerization. cmu.edursc.org While direct studies on the polymerization of "Cyclopropaneethanol, 2-methylene-" are not available, research on analogous compounds provides insight into the potential synthetic pathways. For instance, the radical polymerization of vinylcyclopropanes has been explored for the synthesis of polymers with controlled molecular weights and compositions. nih.gov
The presence of a hydroxyl group in "Cyclopropaneethanol, 2-methylene-" offers a site for further modification, either before or after polymerization, allowing for the design of functional polymers with tailored properties such as hydrophilicity, crosslinking ability, or for post-polymerization grafting.
Radical ring-opening polymerization (rROP) is a chain-growth polymerization where a cyclic monomer is converted into a linear polymer. cmu.edu This process is particularly relevant for strained ring systems like cyclopropanes. The polymerization is typically initiated by a radical species that attacks the double bond of the methylene group, leading to the opening of the strained cyclopropane ring.
The rROP of methylene-containing cyclic monomers, such as 2-methylene-1,4,6-trioxaspiro cjps.orgcjps.orgnonane, has been successfully achieved to produce polyesters. cmu.edu Controlled radical polymerization techniques, like those mediated by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), can be employed to control the molecular weight and lower the polydispersity of the resulting polymers. cmu.edu The polymerization of functionalized vinylcyclopropanes has also been demonstrated using organocatalyzed photoredox radical ring-opening polymerization, yielding polymers with predictable molecular weights and low dispersity. nih.gov
These studies suggest that "Cyclopropaneethanol, 2-methylene-" could potentially undergo radical ring-opening polymerization to produce a linear polymer with repeating units containing an ester or other functional groups in the backbone, depending on the reaction conditions and the fate of the ring-opened radical.
Table of Polymerization Characteristics for Methylene-Cyclopropane Monomers
| Characteristic | Description | Reference |
|---|---|---|
| Polymerization Type | Radical Ring-Opening Polymerization (rROP) | cmu.edunih.gov |
| Initiation | Typically initiated by radical species attacking the exocyclic double bond. | cmu.edu |
| Key Feature | Can result in lower volume shrinkage or even volume expansion during polymerization. | nih.gov |
| Control Methods | Controlled/"living" radical polymerization techniques (e.g., TEMPO-mediated, ATRP, photoredox) can be used to control molecular weight and polydispersity. | cmu.edunih.gov |
| Resulting Polymer | Linear polymer with functional groups (e.g., ester, ether) incorporated into the backbone. | cmu.edu |
Bio-Inspired Chemistry and Biological System Interactions (Focus on Chemical Mechanisms)
The unique structural and reactive characteristics of the cyclopropane ring have established it as a compelling structural motif in the fields of chemistry and biochemistry. Its incorporation into a range of natural products and its application as a probe in enzymatic investigations underscore its importance in bio-inspired chemical research. This section explores the natural occurrence and biosynthesis of cyclopropane-containing compounds and the use of cyclopropylamine (B47189) derivatives in chemical biology to study enzyme-substrate interactions, with a focus on the fundamental chemical mechanisms.
Chemical Biology Studies of Enzyme-Substrate Interactions with Cyclopropylamine Derivatives
Cyclopropylamine derivatives serve as valuable tools in chemical biology for investigating enzyme-substrate interactions, especially for enzymes that process amine substrates. nih.govresearchgate.net The cyclopropylamine group can function as a mechanism-based inactivator or a reactive probe for enzymes like monoamine oxidases (MAOs), lysine-specific demethylases (LSDs), and cytochrome P450s. nih.govnih.govfrontiersin.org Such inhibitors are of great interest in enzymology and the pharmaceutical industry as a deep understanding of the enzymatic mechanism can inform the design of specific and effective drugs. nih.govfrontiersin.org
The inhibitory action of cyclopropylamine derivatives is often attributed to the electronic properties of the cyclopropane ring. unl.pt Single-electron oxidation of the cyclopropylamine can lead to the cleavage of the C-N bond, forming a reactive radical cation. acs.org This intermediate can then undergo ring-opening to produce a carbon-centered radical that covalently modifies the enzyme's active site or its cofactor, causing irreversible inactivation. acs.org
For example, tranylcypromine, a known MAO inhibitor, is a cyclopropylamine derivative that inactivates MAOs by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net The proposed mechanism involves the oxidation of the cyclopropylamine to a radical cation, which is followed by ring opening and subsequent reaction with the FAD cofactor. nih.gov
Similarly, cyclopropylamine derivatives have been used as mechanism-based inactivators of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation. researchgate.net This inactivation is also thought to proceed through the formation of a covalent adduct with the enzyme's FAD cofactor, providing insights into the catalytic mechanism of LSD1. researchgate.net
In the context of cytochrome P450 enzymes, cyclopropylamines can act as suicide inhibitors. nih.govfrontiersin.org The oxidation of the cyclopropylamine by P450 can lead to ring-opened products. Analysis of these products can offer details about the stereochemistry and electronic properties of the active oxygen species within the enzyme. frontiersin.org Theoretical studies, such as density functional theory (DFT) calculations, have been employed to investigate the inactivation pathway, suggesting that a proton-coupled electron transfer mechanism may be involved. nih.govfrontiersin.org
Future Perspectives and Research Directions
Development of Green Chemistry Approaches for Synthesis
The future synthesis of Cyclopropaneethanol, 2-methylene-, and its derivatives is poised to benefit significantly from advancements in green chemistry. Traditional methods for creating cyclopropane (B1198618) rings can involve harsh reagents, expensive metal catalysts, and significant waste production. acs.orgnsf.gov Modern approaches are increasingly focused on sustainable and efficient methodologies, particularly biocatalysis and chemoenzymatic strategies.
Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopropanes, addressing the challenge of controlling stereochemistry which is crucial for biological activity. nih.gov Engineered heme proteins, such as variants of myoglobin (B1173299) and nitric oxide dioxygenase, have been developed to catalyze cyclopropanation with high diastereo- and enantioselectivity. acs.orgnsf.govacs.org These enzymatic methods operate under mild conditions, reduce reliance on toxic heavy metals, and can generate chiral building blocks from simple precursors. nsf.gov Another green approach involves cofactor-independent enzymes, such as engineered tautomerases, which can promote the formation of cyclopropane rings through novel reaction mechanisms. nih.gov
Chemoenzymatic synthesis offers a hybrid approach, where a highly selective enzymatic step is used to create a core chiral motif, which can then be chemically modified to produce a diverse library of related compounds. nsf.govnih.gov This strategy is particularly valuable for early-stage drug discovery, allowing for the rapid generation of various derivatives for screening. acs.orgnsf.gov
| Green Synthesis Approach | Description | Key Advantages | Relevant Enzymes/Systems |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes to catalyze cyclopropanation reactions. | High stereoselectivity, mild reaction conditions, reduced metal waste. nsf.govnih.gov | Engineered Myoglobin, Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), Engineered Tautomerase. acs.orgnsf.govnih.gov |
| Chemoenzymatic Synthesis | A combination of a selective enzymatic reaction to form a chiral core, followed by chemical diversification. | Rapid generation of diverse, enantiopure compound libraries. nsf.govnih.gov | Heme proteins followed by Suzuki-Miyaura coupling. acs.org |
| Heterogeneous Catalysis | Use of solid-phase catalysts that can be easily separated and recycled. | Catalyst recyclability, simplified product purification, sustainable processes. mdpi.com | Various metallic and non-metallic catalysts. mdpi.com |
Exploration of Novel Reactivity and Catalysis
The methylenecyclopropane (B1220202) (MCP) moiety is the defining feature of Cyclopropaneethanol, 2-methylene-. This structural unit is highly strained, making it a versatile substrate for a wide range of chemical transformations that are currently a major focus of synthetic chemistry research. rsc.org The exploration of its novel reactivity is driven by the potential to convert this simple building block into complex molecular architectures suitable for pharmaceutical and materials science applications. rsc.orgresearchgate.net
A particularly promising area is the use of visible-light photocatalysis . rsc.orgnih.gov This technology employs light energy to drive chemical reactions under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov For MCPs, visible-light-induced reactions can proceed through single-electron transfer (SET) or energy transfer pathways, leading to diverse outcomes such as ring-opening, cyclization, and difunctionalization. rsc.orgrsc.org These methods allow for the construction of valuable products, including pharmaceutical intermediates and complex polycyclic compounds. researchgate.net
Future research will likely focus on expanding the scope of these reactions. This includes developing new catalytic systems, such as electrocatalysis, to achieve novel tandem cyclizations for building complex scaffolds like tetracyclic benzazepines. rsc.org Furthermore, the combination of transition metal catalysis with the unique reactivity of MCPs continues to be a fruitful area, enabling challenging ring-opening functionalizations and cycloadditions to access previously inaccessible chemical space. researcher.liferesearchgate.net
| Reaction Class | Description | Enabling Technology | Potential Products |
|---|---|---|---|
| Radical Difunctionalization | Addition of two different functional groups across the molecule via ring-opening. | Visible-light Photocatalysis. rsc.org | Difluoromethyl compounds, functionalized halides. rsc.org |
| Tandem Cyclization | A sequence of reactions where the MCP core is used to build multiple rings in a single operation. | Electrocatalysis, Transition Metal Catalysis. rsc.org | Polycyclic and heterocyclic compounds, benzazepine derivatives. researchgate.netrsc.org |
| Asymmetric Ring-Opening | Cleavage of a C-C bond in the cyclopropane ring to create a chiral product. | Combined Chiral Aldehyde/Palladium Catalysis. researcher.life | Optically active α,α-disubstituted α-amino acid esters. researcher.life |
| [3+2+2] Cycloaddition | Reaction with alkynes to form complex spirocyclic carbocycles. | Rhodium Catalysis. researchgate.net | Functionalized 5-7-3 spirocyclic systems. researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical sciences and are set to play a pivotal role in exploring the potential of molecules like Cyclopropaneethanol, 2-methylene-. iscientific.orgnih.gov These computational tools can accelerate the entire discovery pipeline, from synthesis design to the prediction of biological activity. nih.gov
Computer-Aided Synthesis Planning (CASP) is a key application. Early CASP systems relied on expert-coded rules, but modern approaches use ML models trained on vast databases of published chemical reactions. nih.gov For a novel target like Cyclopropaneethanol, 2-methylene-, these tools can propose multiple, viable retrosynthetic routes, saving significant time and resources in the lab. nih.govarxiv.org
Beyond synthesis, ML models are crucial for predicting the properties of new molecules. Quantitative Structure-Activity Relationship (QSAR) models can forecast the biological activity of a compound based on its structure, allowing researchers to prioritize the synthesis of the most promising candidates. elsevierpure.comarxiv.org Furthermore, AI can be used to engineer the biocatalysts mentioned in section 7.1. For instance, machine learning algorithms can predict which mutations in an enzyme's structure will lead to higher selectivity or efficiency for a specific cyclopropanation reaction. acs.org
| AI/ML Application | Function | Impact on Research |
|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Predicts efficient synthetic routes to a target molecule. nih.gov | Accelerates the "make" phase of the discovery cycle by suggesting optimal reaction pathways. nih.govarxiv.org |
| Property Prediction (QSAR) | Forecasts biological activity and physicochemical properties from molecular structure. elsevierpure.com | Enables virtual screening of large compound libraries to identify high-potential candidates before synthesis. arxiv.org |
| Biocatalyst Engineering | Uses predictive models to guide the mutation of enzymes for improved performance. acs.org | Speeds up the development of highly efficient and selective enzymes for green synthesis. acs.org |
| Generative Models | Designs novel molecules with desired properties based on a target scaffold. | Automates the "design" phase by exploring chemical space to find new drug candidates. nih.gov |
Elucidation of Complex Biological Roles and Pathways
The cyclopropane ring is a well-established structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates. nih.gov Compounds containing this ring exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.govunl.ptresearchgate.net
Future research into Cyclopropaneethanol, 2-methylene- would aim to elucidate its specific biological roles. The unique combination of its features suggests several possibilities. The strained methylenecyclopropane group is electrophilic and could potentially react with nucleophilic residues (like cysteine or histidine) in enzyme active sites, making it a candidate for an enzyme inhibitor. researchgate.net Its structural similarity to other biologically active cyclopropanes suggests it could be explored for antiviral or antimicrobial activity. nih.govnih.gov
The ethanol (B145695) side chain provides a hydrophilic handle, which could influence the molecule's solubility and its ability to interact with biological targets through hydrogen bonding. Understanding how this compound is metabolized and which biological pathways it modulates will be critical. Nature has evolved diverse enzymatic strategies for the biosynthesis of cyclopropane-containing natural products, often involving intermediates such as carbocations, carbanions, or radicals. nih.govresearchgate.net Studying the interaction of synthetic molecules like Cyclopropaneethanol, 2-methylene- with these or other pathways could provide valuable insights into cellular processes and potentially identify new therapeutic targets.
| Known Biological Role of Cyclopropane Derivatives | Mechanism/Application | Example Class |
|---|---|---|
| Enzyme Inhibition | The strained ring can react with active site residues or act as a rigid scaffold to orient functional groups for optimal binding. unl.pt | Acyl-CoA dehydrogenase inhibitors. researchgate.net |
| Antiviral/Antitumor Activity | Cyclopropane moieties are key components of many natural and synthetic compounds with cytotoxic or antiviral effects. nih.govunl.pt | Methylenecyclopropane analogues of nucleosides. nih.gov |
| Neurotransmitter Modulation | Used to create conformationally restricted analogues of neurotransmitters to study receptor binding. unl.pt | Analogues of L-Glutamic acid. unl.pt |
| Phytohormone Precursors | 1-Aminocyclopropanecarboxylic acid (ACC) is the biosynthetic precursor to ethylene, a key plant hormone. researchgate.net | Amino acid derivatives. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclopropaneethanol, 2-methylene-, and what factors influence reaction efficiency?
- Methodology : Synthesis typically involves hydrazide-based ligand systems (e.g., 2-hydroxy benzoic acid thiophene 2-methylene hydrazide) reacting with transition metals like Co(II) or Cu(II). Key factors include:
- Solvent choice : Polar aprotic solvents enhance metal-ligand coordination.
- Temperature : Controlled heating (60–80°C) improves yield by minimizing side reactions.
- Analytical validation : Use spectral techniques (UV-Vis, ESR) to confirm complex formation .
- Advanced route : Ring-opening of 2-methylene oxetanes with organolithium reagents (e.g., PhLi) yields homopropargylic alcohols. Efficiency depends on reagent nucleophilicity and reaction time .
Q. Which analytical techniques are critical for characterizing Cyclopropaneethanol, 2-methylene- derivatives?
- Methodology :
- Spectroscopy : ESR and UV-Vis for electronic structure analysis of metal complexes .
- Thermal analysis : TGA/DSC to assess decomposition pathways and stability.
- NMR : To resolve structural ambiguities in substituted derivatives (e.g., methyl substituents affecting diradical intermediates) .
Q. How is Cyclopropaneethanol, 2-methylene- utilized in polymer/resin chemistry?
- Methodology : As a 2-methylene 1,3-dicarbonyl compound in adhesives, it enables room-temperature curing. Key parameters:
- Initiator selection : Basic initiators (pKa ≥8) accelerate curing without volatile byproducts.
- Contamination control : Low molecular weight (180–10,000 Da) reduces vaporization .
Advanced Research Questions
Q. What mechanistic insights explain the dimerization kinetics of Cyclopropaneethanol, 2-methylene- derivatives?
- Methodology : Dimerization proceeds via a two-step diradical mechanism:
Rate-determining step : Formation of a 3-methylene-centered diradical (supported by deuterium isotope effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
